In Vitro Anti-HIV-1 Potency: A Diazaspiro[4.5]decane-6,8-dione Derivative Achieves IC50 Comparable to Nevirapine
A derivative based on the 7,9-diazaspiro[4.5]decane-6,8-dione scaffold, a close analog of the target 6,7-diazaspiro[4.5]decane system, demonstrated potent inhibitory activity against HIV-1 reverse transcriptase [1]. This spirocyclic derivative achieved an IC50 value of approximately 1.65 μM, which was comparable to the clinically approved drug nevirapine in the same assay [1]. This data highlights the viability of the diazaspiro[4.5]decane core as a scaffold for developing potent antiviral agents.
| Evidence Dimension | Inhibitory potency against HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | IC50 ≈ 1.65 μM for a 7,9-diazaspiro[4.5]decane-6,8-dione derivative |
| Comparator Or Baseline | Nevirapine (approved HIV-1 non-nucleoside reverse transcriptase inhibitor) |
| Quantified Difference | Comparable potency; IC50 values are in the same micromolar range. |
| Conditions | In vitro enzymatic assay against HIV-1 reverse transcriptase. |
Why This Matters
Demonstrates that the diazaspiro[4.5]decane scaffold can be elaborated into potent enzyme inhibitors with activity on par with clinically validated drugs, providing a strong rationale for its selection in antiviral drug discovery programs.
- [1] Rapid Access to 10-(Cyclohexylimino)-7,9-diazaspiro[4.5]decane-6,8-dione Derivatives for HIV-1 Reverse Transcriptase Inhibition via Ruthenium-Catalyzed Ring-Closing Metathesis. 2013. View Source
